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Amdoxovir chemical structure and stereoisomerism

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of **Amdoxovir**

Introduction

Amdoxovir, also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV/AIDS.[1][2][3] It is a prodrug that is converted intracellularly to its active metabolite, dioxolane guanosine (DXG), which is subsequently phosphorylated to the active triphosphate form.[4] This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of **Amdoxovir**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of Amdoxovir

Amdoxovir is a synthetic purine nucleoside analog.[4] Its chemical name is [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol.[4] The structure consists of a 2,6-diaminopurine base attached to a 1,3-dioxolane ring, which serves as the sugar moiety mimic. A hydroxymethyl group is attached to the 2-position of the dioxolane ring.

Figure 1: Chemical structure of Amdoxovir with key functional groups.

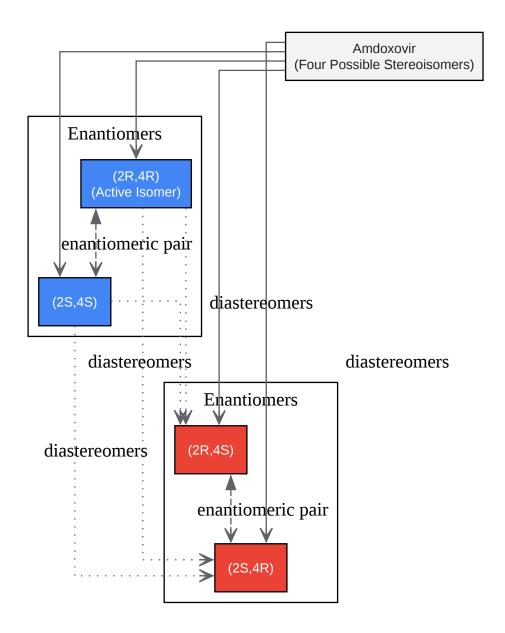
Stereoisomerism of Amdoxovir

The stereochemistry of **Amdoxovir** is a critical aspect of its biological activity. The 1,3-dioxolane ring contains two chiral centers at the C2 and C4 positions. This gives rise to four



possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

The biologically active form of **Amdoxovir** is the (2R,4R) stereoisomer. The specific spatial arrangement of the substituents on the dioxolane ring is crucial for its recognition and phosphorylation by cellular enzymes and subsequent inhibition of the viral reverse transcriptase.



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Figure 2: Stereoisomers of Amdoxovir, highlighting the active (2R,4R) isomer.



Mechanism of Action

Amdoxovir is a prodrug that requires intracellular activation. It is first deaminated by adenosine deaminase to its guanosine analog, 9-(β-D-1,3-dioxolan-4-yl)guanine (DXG).[4] DXG is then sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally the active triphosphate metabolite (DXG-TP).[4] DXG-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase and also as a chain terminator upon its incorporation into the viral DNA.[4]



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Figure 3: Intracellular activation pathway of Amdoxovir.

Quantitative Data

The following table summarizes key quantitative data for **Amdoxovir**.

Property	Value	Reference
Molecular Formula	С9Н12N6О3	
Molar Mass	252.23 g/mol	[2][3]
CAS Number	145514-04-1	[4]
Amdoxovir Half-life (in HIV-infected subjects)	1.3 to 1.6 hours	[4]
DXG Half-life (in HIV-infected subjects)	2.5 to 2.9 hours (Day 1)	[4]
DXG-TP Intracellular Half-life (in activated primary human lymphocytes)	~16 hours	[4]



Experimental Protocols

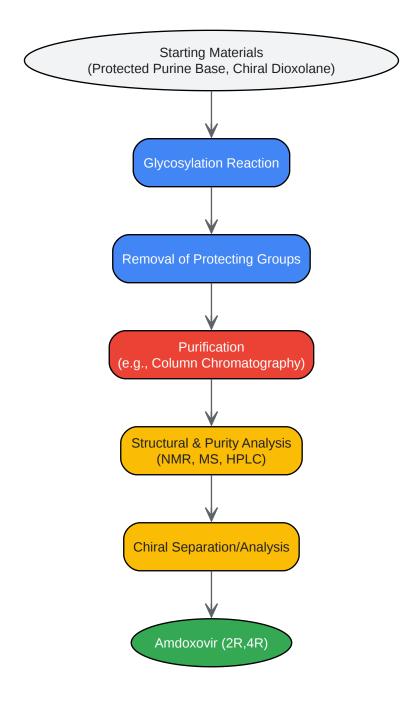
Detailed experimental protocols for the synthesis and analysis of **Amdoxovir** are proprietary to the developing pharmaceutical companies. However, a general workflow for the synthesis and characterization of such nucleoside analogs can be outlined.

General Synthetic Approach: The synthesis of **Amdoxovir** would likely involve the coupling of a protected 2,6-diaminopurine base with a suitably functionalized 1,3-dioxolane derivative. The stereochemistry would be controlled through the use of chiral starting materials or asymmetric synthesis techniques.

General Analytical Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC): To assess purity and for chiral separation of stereoisomers.
- X-ray Crystallography: To unambiguously determine the absolute stereochemistry.





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Figure 4: Generalized experimental workflow for the synthesis and analysis of Amdoxovir.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Amdoxovir [medbox.iiab.me]
- 3. Amdoxovir Wikipedia [en.wikipedia.org]
- 4. thebodypro.com [thebodypro.com]
- To cite this document: BenchChem. [Amdoxovir chemical structure and stereoisomerism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667026#amdoxovir-chemical-structure-and-stereoisomerism]

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